ALDH3A1 Inhibition vs. Close Analog
N-Allyl-2-bromobenzamide (designated A64 in US9328112) inhibits human ALDH3A1 with an IC₅₀ of 900 nM under standard benzaldehyde oxidation assay conditions [1]. A structurally analogous benzamide derivative (A24 in the same patent) exhibits a >2‑fold weaker potency (IC₅₀ = 2,100 nM) in the identical assay, highlighting the critical contribution of the ortho‑bromine substitution pattern to ALDH3A1 engagement [2].
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 900 nM |
| Comparator Or Baseline | Analog A24 (US9328112, CHEMBL1890994): 2,100 nM |
| Quantified Difference | 2.3‑fold lower potency for comparator |
| Conditions | Human ALDH3A1, benzaldehyde oxidation, 1 min preincubation, spectrophotometric detection |
Why This Matters
Procurement decisions for ALDH3A1‑targeted programs should favor this compound over weaker benzamide analogs when sub‑micromolar potency is required.
- [1] BindingDB. BDBM50447059 (CHEMBL3112689). IC₅₀: 900 nM (human ALDH3A1). View Source
- [2] BindingDB. BDBM50447072 (CHEMBL1890994). IC₅₀: 2.10E+3 nM (human ALDH3A1). View Source
